Nitruro de lantano(III)

Descripción general

Descripción

Lanthanum nitride (LaN) is a binary inorganic compound of lanthanum and nitride with the chemical formula LaN . It forms a black powder that is insoluble in water . It is used as a LED material, magnetic material, semiconductor, refractory material, dyes, and catalyst .

Synthesis Analysis

Lanthanum nitride can be prepared from the reaction of nitrogen and lanthanum trihydride . The reactions are as follows:Molecular Structure Analysis

Lanthanum nitride forms crystals of the cubic system with the Fm3m space group . It is paramagnetic .Chemical Reactions Analysis

Lanthanum nitride reacts with water and moisture from the air . The reactions are as follows:Physical and Chemical Properties Analysis

Lanthanum nitride is a direct-band-gap semiconductor with a band-gap value of 0.62 eV at the X point of the Brillouin zone . The dispersive character of the bands near the band edges leads to light electron and hole effective masses .Aplicaciones Científicas De Investigación

Electrónica

Nitruro de lantano: se ha identificado como un material prometedor en el campo de la electrónica debido a sus propiedades semiconductoras . Exhibe un comportamiento semiconductor de banda prohibida directa con un valor de banda prohibida de 0,62 eV, lo que es propicio para aplicaciones electrónicas y optoelectrónicas . Las masas efectivas ligeras de electrones y huecos sugieren un posible uso en dispositivos electrónicos de alta velocidad.

Catálisis

LaN es conocido por su capacidad para activar los triples enlaces de las moléculas de N₂, lo que permite la síntesis eficiente y rentable de amoníaco a partir de gas N₂ . Este rendimiento catalítico es comparable al de los catalizadores basados en rutenio, pero a un costo mucho menor, lo que lo convierte en un material valioso para la catálisis industrial.

Cerámica

Si bien no se encontró información específica sobre LaN en cerámica, se sabe que los compuestos de lantano generalmente mejoran las propiedades de la cerámica. Pueden mejorar la estabilidad térmica y la resistencia mecánica, lo que también podría ser aplicable a LaN .

Materiales Magnéticos

LaN se utiliza en materiales magnéticos debido a sus propiedades paramagnéticas. Se puede utilizar en materiales LED, semiconductores y como componente en la fabricación de materiales magnéticos .

Materiales Superconductores

Los nitruros de metales de transición y tierras raras, incluido LaN, han atraído la atención por su potencial en aplicaciones superconductoras . Sus estructuras electrónicas únicas los convierten en candidatos para su uso en circuitos superconductores, que son esenciales para sistemas informáticos avanzados.

Tratamiento de aguas residuales

Los compuestos relacionados con LaN, como el nitruro de carbono modificado con lantano, han mostrado promesa en la degradación de contaminantes en el tratamiento de aguas residuales. Pueden degradar eficazmente contaminantes como el clorhidrato de tetraciclina bajo luz visible, lo que demuestra un gran potencial en la ingeniería de agua y aguas residuales .

Mecanismo De Acción

Target of Action

Lanthanum(III) nitride, also known as Lanthanum nitride (LaN), is a binary inorganic compound of lanthanum and nitride . It is primarily used as a LED material, magnetic material, semiconductor, refractory material, dyes, and catalyst . .

Mode of Action

It is known that lanthanum(iii) nitride can react with water and moisture from the air to form lanthanum hydroxide and ammonia . It also reacts with acids to form Lanthanum chloride and ammonium chloride .

Biochemical Pathways

It has been reported that lanthanum ions can inhibit the differentiation of bone marrow stromal cells into osteoblasts in the early stage via activation of a mitogen-activated protein kinase signaling pathway .

Pharmacokinetics

It is known that lanthanum(iii) nitride forms a black powder that is insoluble in water , which could potentially affect its bioavailability.

Result of Action

It has been reported that lanthanum ions can inhibit the differentiation of bone marrow stromal cells into osteoblasts .

Action Environment

The action, efficacy, and stability of Lanthanum(III) nitride can be influenced by environmental factors. For instance, it reacts with water and moisture from the air . Therefore, the presence of water or moisture could potentially affect the action of Lanthanum(III) nitride.

Safety and Hazards

Direcciones Futuras

Understanding the fundamental electronic character of LaN is critical for its future applications . It has been shown that LaN is promising for electronic and optoelectronic applications . Nitrogen vacancies and substitutional oxygen atoms are two unintentional shallow donors with low formation energies that can explain the origin of the previously reported electrical conductivity .

Propiedades

IUPAC Name |

azanylidynelanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLQZCOGUCNIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

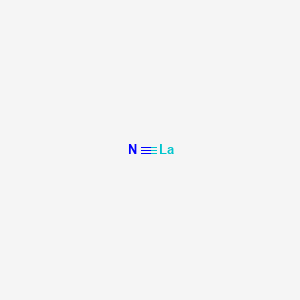

N#[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067140 | |

| Record name | Lanthanum nitride (LaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.912 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [MSDSonline] | |

| Record name | Lanthanum nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25764-10-7 | |

| Record name | Lanthanum nitride (LaN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum nitride (LaN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum nitride (LaN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum nitride (LaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)